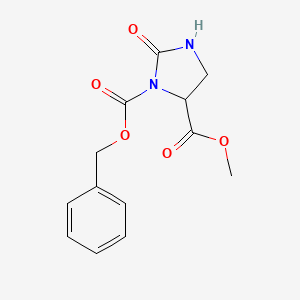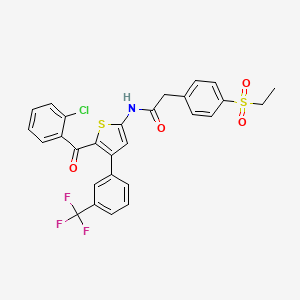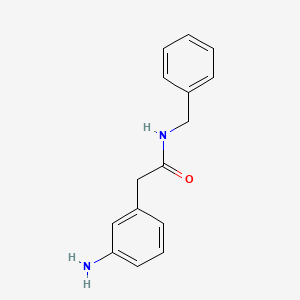![molecular formula C10H11Br2NS B15094260 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide](/img/structure/B15094260.png)
2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group and an ethyl group attached to the benzothiazolium core. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
The synthesis of 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide typically involves the bromination of 3-ethylbenzo[d]thiazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually refluxed in an appropriate solvent like acetonitrile or dichloromethane to facilitate the bromination process. After completion, the product is purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromomethyl group, converting it to a methyl group.
Electrophilic Substitution: The benzothiazolium ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The benzothiazolium core can also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide include:
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide: This compound has a methyl group instead of an ethyl group, which can influence its reactivity and biological activity.
3-Ethyl-2-methylbenzothiazolium iodide: This compound has an iodide ion instead of a bromide ion, affecting its solubility and reactivity.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: These compounds have different substituents on the thiazole ring, leading to variations in their biological activities.
This compound stands out due to its unique combination of substituents, which confer specific reactivity and biological properties.
Eigenschaften
Molekularformel |
C10H11Br2NS |
|---|---|
Molekulargewicht |
337.08 g/mol |
IUPAC-Name |
2-(bromomethyl)-3-ethyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C10H11BrNS.BrH/c1-2-12-8-5-3-4-6-9(8)13-10(12)7-11;/h3-6H,2,7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QSQUSEJVWLQOIW-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=CC=CC=C21)CBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



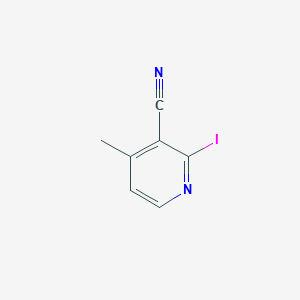

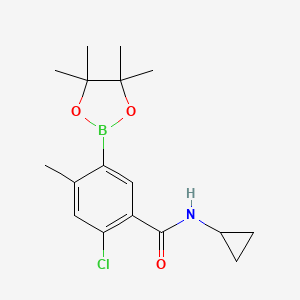
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)

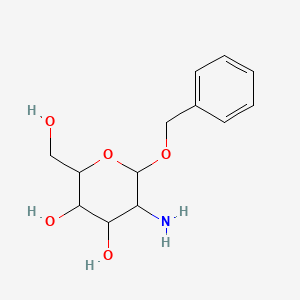
![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)

